AMG-8718 is a potent and selective inhibitor of beta-site amyloid precursor protein cleaving enzyme 1, commonly referred to as BACE1. This compound has garnered attention in the field of Alzheimer's disease research due to its ability to reduce amyloid-beta peptide production, which is implicated in the pathogenesis of the disease. AMG-8718 exhibits high selectivity for BACE1 over BACE2, with an inhibitory concentration (IC50) of 0.0007 μM for BACE1 compared to 0.005 μM for BACE2, indicating its potential as a therapeutic agent in treating Alzheimer's disease .
The synthesis of AMG-8718 involves several key steps that include the construction of a spirocyclic oxazoline framework. The process can be summarized as follows:
AMG-8718's molecular formula is C19H22F N3O, with a molecular weight of approximately 323.39 g/mol. The compound features a complex three-dimensional structure characterized by:
The detailed structural information can be represented as follows:
AMG-8718 undergoes specific chemical reactions that are critical for its activity:
The mechanism of action for AMG-8718 involves:
This mechanism highlights its potential therapeutic role in managing Alzheimer's disease by targeting one of the key processes involved in its pathology .
AMG-8718 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for further development as a therapeutic agent .
AMG-8718 has significant potential applications in scientific research and drug development:
AMG-8718 (IUPAC name: (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine) is a synthetic organic compound developed by Amgen as a β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for Alzheimer's disease. Its molecular formula is C₂₅H₁₉FN₄O₃, with a molecular weight of 442.44 g/mol [4] [8]. The structure features:
The synthesis employs a Suzuki-Miyaura coupling as a key step, attaching the 2-fluoropyridin-3-yl group to the spirocyclic brominated precursor. Enantiomeric purity is achieved via chiral resolution or asymmetric synthesis, with the (S)-enantiomer showing superior BACE1 inhibition [2] [9]. The oxetane ring is incorporated early in the synthesis to exploit its role as a carbonyl bioisostere, improving physicochemical properties [10].
Table 1: Key Structural Features of AMG-8718
Feature | Description |
---|---|
Core Scaffold | 3-Aza-aminooxazoline xanthene (spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]) |
P3 Substituent | 3-Methyloxetan-3-yl ethynyl |
P1' Group | 2-Fluoropyridin-3-yl |
Stereochemistry | (S)-configuration at spiro center |
Hydrogen Bond Donors | 1 (amino group) |
Hydrogen Bond Acceptors | 6 (oxetane, oxazole, pyridine) |
AMG-8718 exhibits balanced drug-like properties, adhering to Lipinski's Rule of Five (0 violations) [1] [3]:
Stability studies in liver microsomes show moderate metabolic clearance in humans and rats, supporting its oral bioavailability [8]. The oxetane ring enhances stability by reducing glucuronidation and oxidative metabolism, while the alkyne linker minimizes rotational flexibility, contributing to chemical robustness [10].
Table 2: Physicochemical Properties of AMG-8718
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 442.44 g/mol | [4] [8] |
XLogP | 3.48 | ACD/Labs [1] [3] |
Topological Polar Surface Area | 91.85 Ų | CDK [1] [3] |
Hydrogen Bond Donors | 1 | CDK [1] [3] |
Hydrogen Bond Acceptors | 6 | CDK [1] [3] |
Rotatable Bonds | 1 | CDK [1] [3] |
Lipinski Violations | 0 | [1] [3] |
BACE1 Inhibition and Selectivity
AMG-8718 is a potent, orally active BACE1 inhibitor with:
Despite high in vitro selectivity, later studies identified off-target inhibition of CatD in cellular environments (e.g., human retinal pigment epithelium cells), linked to retinal toxicity in rats. This discrepancy arises from lysosomal trapping, which increases intracellular concentrations of AMG-8718, amplifying CatD engagement [6] [9].
In Vivo Efficacy
In Sprague-Dawley rats:
Pharmacokinetics
AMG-8718 shows favorable pharmacokinetics across species:
Table 3: Pharmacokinetic Parameters of AMG-8718
Parameter | Rat | Dog | Monkey |
---|---|---|---|
CL (L/h/kg) | 0.33 | 0.26 | 0.61 |
Vdss (L/kg) | 1.1 | 1.6 | 2.2 |
t₁/₂ (h) | 4.8 | 5.2 | 7.7 |
F (%) | 70 | 96 | 101 |
Plasma Protein Binding (Fu) | 0.013 | 0.038 | 0.054 |
Limitations and Mechanistic Insights
Although AMG-8718 demonstrated robust Aβ reduction, its development was halted due to retinal thinning in rat toxicology studies. Mechanistic studies revealed:
This liability spurred efforts to design next-generation inhibitors with improved CatD selectivity, leveraging structural differences in the S3 subpocket between BACE1 (Ala³³⁵) and CatD (Asp³¹⁸) [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7